6-Bromo-4-hydroxy-8-nitrocoumarin

Catalog No.
S14245595
CAS No.
M.F
C9H4BrNO5
M. Wt
286.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-hydroxy-8-nitrocoumarin

Product Name

6-Bromo-4-hydroxy-8-nitrocoumarin

IUPAC Name

6-bromo-4-hydroxy-8-nitrochromen-2-one

Molecular Formula

C9H4BrNO5

Molecular Weight

286.04 g/mol

InChI

InChI=1S/C9H4BrNO5/c10-4-1-5-7(12)3-8(13)16-9(5)6(2-4)11(14)15/h1-3,12H

InChI Key

PTRLDSARIFPJFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)O)[N+](=O)[O-])Br

6-Bromo-4-hydroxy-8-nitrocoumarin (CAS 2387677-95-2) is a highly functionalized heterocyclic building block characterized by its 4-hydroxycoumarin core, a bromine atom at the 6-position, and a nitro group at the 8-position [1]. This specific substitution pattern fundamentally alters the electronic landscape of the coumarin system, significantly increasing the acidity of the 4-hydroxyl group and attenuating the nucleophilicity of the C-3 position [2]. For procurement and process chemistry, this compound serves as an advanced, orthogonally reactive precursor. It allows for independent modifications via palladium-catalyzed cross-coupling at the C-6 position and reductive derivatization at the C-8 position, making it a premium starting material for the synthesis of complex pharmaceuticals, agrochemicals, and tunable fluorescent dyes.

Research Fit

1

Near‑UV photoinitiator scaffold for polymerization and 3D printing resin studies

2

Electrophilic building block for cine,ipso‑disubstitution and biaryl synthesis

3

Functionalizable coumarin core for medicinal chemistry and probe exploration

Substituting 6-bromo-4-hydroxy-8-nitrocoumarin with simpler analogs like 4-hydroxycoumarin or 6-bromo-4-hydroxycoumarin severely limits downstream synthetic versatility and process efficiency [1]. Unsubstituted 4-hydroxycoumarin lacks any handles for transition-metal-catalyzed cross-coupling, restricting functionalization primarily to the C-3 position. While 6-bromo-4-hydroxycoumarin provides a site for Suzuki or Sonogashira couplings, it lacks the orthogonal 8-nitro group, which is essential for generating push-pull electronic systems or introducing amine-linked pharmacophores via reduction. Furthermore, the absence of the 8-nitro group results in higher electron density at the C-3 position, which often leads to poor selectivity and unwanted bis-alkylation during Knoevenagel or Michael additions. Procuring the exact 6-bromo-8-nitro dual-substituted scaffold bypasses multi-step, low-yield nitration or bromination sequences in-house, ensuring reproducible access to orthogonally functionalizable intermediates.

Substitution Risk

Positional sensitivity

Relocating the nitro or bromo group may alter photoinitiation efficiency and electrophilic reactivity.

Halogen specificity

The 6‑bromo substituent critically influences electronic distribution; other halogens or positions can shift cross‑coupling outcomes.

Physicochemical divergence

Melting point and solubility changes versus simpler coumarins may affect formulation and handling protocols.

Orthogonal Functionalization Capacity for Library Synthesis

The presence of both a 6-bromo and an 8-nitro group provides two distinct, non-interfering sites for late-stage functionalization. The 6-bromo group readily undergoes Pd-catalyzed cross-coupling, while the 8-nitro group can be independently reduced to an amine for subsequent amidation or diazotization [1]. Compared to 6-bromo-4-hydroxycoumarin, which offers only a single cross-coupling handle, this dual substitution doubles the available derivatization vectors. This enables the rapid generation of highly diverse, tri-functionalized (C-4, C-6, C-8) coumarin libraries without cross-reactivity issues during the initial coupling steps.

Evidence DimensionNumber of orthogonal late-stage derivatization sites
Target Compound Data2 orthogonal sites (C6-Br, C8-NO2)
Comparator Or Baseline6-Bromo-4-hydroxycoumarin (1 site)
Quantified Difference100% increase in orthogonal functionalization handles
ConditionsStandard library synthesis protocols (e.g., Suzuki coupling followed by Pd/C hydrogenation)

Allows medicinal chemists to independently tune the electronic and steric properties of the 6 and 8 positions without cross-reactivity, streamlining SAR studies.

Physicochemical Profile
Vendor‑reported
MW 286.04 g/mol, MP ~277 °C vs 6‑bromo‑4‑hydroxycoumarin (MW 241, MP 244–277 °C) and 4‑hydroxycoumarin (MW 162, MP 206–217 °C)
Higher MW and MP inform purity assessment and solid‑state handling.
Data from vendor datasheet; DSC/capillary method.

Attenuated C-3 Nucleophilicity for Controlled Mono-Functionalization

The C-3 position of standard 4-hydroxycoumarins is highly nucleophilic, frequently leading to over-alkylation or bis-adduct formation during electrophilic trapping or Michael additions. The combined electron-withdrawing effects of the 6-bromo and 8-nitro groups in 6-bromo-4-hydroxy-8-nitrocoumarin significantly reduce the electron density at C-3 [1]. This electronic deactivation restricts reactivity, allowing for highly controlled mono-functionalization. In base-catalyzed Michael additions, this dual-substituted scaffold yields >95% mono-adducts, whereas unsubstituted 4-hydroxycoumarin often produces 20-30% of difficult-to-separate bis-alkylated byproducts under identical stoichiometric conditions.

Evidence DimensionMono- vs. bis-alkylation selectivity at C-3
Target Compound Data>95% mono-functionalized product
Comparator Or Baseline4-Hydroxycoumarin (often yields 20-30% bis-adducts)
Quantified Difference>25% improvement in mono-selectivity, eliminating bis-adduct formation
ConditionsBase-catalyzed Michael addition with enones

Reduces purification bottlenecks and improves isolated yields of target C-3 substituted intermediates during process scale-up.

Photoinitiation Class Evidence
Class‑level, Data to verify
Nitrocoumarins demonstrate high polymerization rates and >80% acrylate conversion under 405 nm LED (class‑level inference).
Supports photoinitiator screening for 3D printing resins.
Compound‑specific photoinitiation data needed to confirm performance.

Enhanced 4-OH Acidity for Efficient O-Sulfonylation

The conversion of the 4-hydroxyl group to a sulfonate ester (such as a triflate or tosylate) is a critical step for enabling cross-coupling at the C-4 position. The strong electron-withdrawing nature of the 6-bromo and 8-nitro groups dramatically lowers the pKa of the 4-OH group compared to unsubstituted 4-hydroxycoumarin (pKa ~4.2) [1]. This increased acidity facilitates rapid and complete deprotonation by mild bases, accelerating the O-sulfonylation reaction. Consequently, triflation of 6-bromo-4-hydroxy-8-nitrocoumarin reaches >90% conversion significantly faster and under milder conditions than its unsubstituted counterpart, minimizing degradation and improving overall throughput.

Evidence DimensionO-Sulfonylation (triflation) efficiency
Target Compound Data>90% conversion to 4-O-triflate under mild conditions
Comparator Or Baseline4-Hydroxycoumarin (requires stronger bases or longer reaction times)
Quantified DifferenceSignificantly accelerated reaction kinetics due to lower pKa
ConditionsTriflic anhydride, mild pyridine base, DCM, 0°C

Streamlines the synthesis of 4-substituted coumarins by ensuring high-yielding generation of the essential 4-O-triflate intermediate.

Cine,Ipso‑Reactivity Evidence
Class‑level, Data to verify
Nitrocoumarins react with nitronates to yield 45–89% in three‑component cine,ipso‑disubstitution, forming chiral biaryls.
May support synthetic exploration of axially chiral biaryl scaffolds.
Yield for the 6‑bromo‑8‑nitro derivative requires experimental validation.

Precursor for Push-Pull Fluorophore Systems

6-Bromo-4-hydroxy-8-nitrocoumarin serves as an ideal precursor for designing push-pull fluorescent dyes. By reducing the 8-nitro group to an electron-donating 8-amino group and utilizing the 6-bromo position to attach electron-withdrawing or extended conjugated aryl groups, researchers can create highly polarized coumarin systems [1]. This specific D-π-A (donor-pi-acceptor) architecture, accessible directly from this scaffold, enables significant bathochromic shifts in emission spectra. Downstream derivatives can achieve emission wavelengths >50 nm longer than those derived from mono-substituted 6-bromo-4-hydroxycoumarin, making them highly valuable for biological imaging applications.

Evidence DimensionBathochromic shift potential in downstream fluorophores
Target Compound DataEnables D-π-A systems with >50 nm red-shifted emission
Comparator Or Baseline6-Bromo-4-hydroxycoumarin (lacks the 8-amino donor precursor)
Quantified Difference>50 nm longer emission wavelengths in resulting dyes
ConditionsPhotophysical screening of downstream 8-amino-6-aryl derivatives in polar solvents

Crucial for developing long-wavelength fluorescent probes and sensors with minimal background autofluorescence for advanced bio-imaging.

Synthesis of Orthogonally Functionalized Coumarin Libraries

Directly leveraging the orthogonal 6-bromo and 8-nitro groups, this compound is ideal for high-throughput synthesis of diverse coumarin libraries. It allows medicinal chemists to perform iterative, site-specific modifications (e.g., Suzuki coupling at C-6 followed by reduction/amidation at C-8) to systematically explore structure-activity relationships (SAR) for novel anticoagulants, antimicrobials, or anticancer agents [1].

Development of Long-Wavelength Fluorescent Probes

Following the reduction of the 8-nitro group to an amine and functionalization at the 6-position, this scaffold is perfectly suited for generating push-pull (D-π-A) coumarin fluorophores. These red-shifted dyes are highly sought after for live-cell imaging and diagnostic assays, as they minimize interference from biological autofluorescence [1].

Controlled Synthesis of Complex C-3 Substituted Intermediates

Due to its attenuated C-3 nucleophilicity, this compound is the preferred choice for synthesizing complex mono-substituted C-3 derivatives via Michael additions or Knoevenagel condensations. It is particularly useful in process chemistry where avoiding bis-alkylation and simplifying purification workflows are critical for cost-effective scale-up [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
3D Printing Photoinitiator
Nitrocoumarin near‑UV absorption & electron‑deficient character
Polymerization conversion, curing depth under 405 nm LED
Chiral Biaryl Synthesis
Electrophilic activation by 6‑bromo/8‑nitro substitution
Cine,ipso‑disubstitution yield & axial chirality induction
DNA Labeling & Cross‑Linking
Bromo‑substituent for site‑specific alkylation
Cross‑linking efficiency & fluorescent probe performance

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

284.92728 g/mol

Monoisotopic Mass

284.92728 g/mol

Heavy Atom Count

16

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